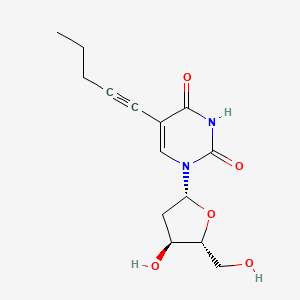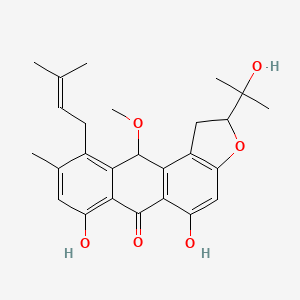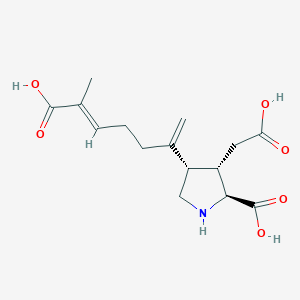
Isodomoic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodomoic acid C is a natural product found in Chondria armata with data available.
Aplicaciones Científicas De Investigación
Neurotoxicity and Glutamate Receptor Affinity
- Neurotoxic Potential: Isodomoic acid C, an isomer of domoic acid, exhibits significantly lower neurotoxic potential compared to domoic acid. Its affinity for GluR6 glutamate receptors is 240-fold lower, indicating a low neurotoxic potential (Holland et al., 2005).
Pharmacological Preconditioning
- Seizurogenic and Toxic Properties: Isodomoic acid C, alongside other isomers, has been studied for its acute seizurogenic and toxic properties in mammals. It demonstrates significant dose-dependent increases in seizure activity following intrahippocampal administration, though it is less potent than domoic acid (Sawant-Pokam et al., 2008).
Neurotoxicity in Rat Hippocampus
- Neurotoxic Potency Relative to Domoic Acid: In rat hippocampus studies, isodomoic acids A and C were found to be less potent neurotoxins than domoic acid. They exhibit transient neuronal hyperexcitability followed by dose-dependent suppression, but are significantly less potent than domoic acid (Sawant-Pokam et al., 2007).
Chemical Synthesis
- Synthetic Approaches: The first total synthesis of isodomoic acid C has been achieved, providing insights into the chemical structure and synthesis techniques for this compound. This synthesis involves asymmetric cyclization and several other steps, highlighting the complexity of its structure (Clayden et al., 2005).
Comparative Toxicity Studies
- Toxicity in Mice: Isodomoic acid C, when compared to domoic acid and its other isomers, has been found to have lower acute intraperitoneal toxicity in mice. Its induced behavioral changes were also less severe, suggesting a relatively lower risk to human and animal health (Munday et al., 2008).
Propiedades
Nombre del producto |
Isodomoic acid C |
|---|---|
Fórmula molecular |
C15H21NO6 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
(2S,3S,4S)-4-[(5E)-6-carboxyhepta-1,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1 |
Clave InChI |
OKFIHTSZDXUGQB-PGPNUJALSA-N |
SMILES isomérico |
C/C(=C\CCC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C(=O)O |
SMILES canónico |
CC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Sinónimos |
isodomoic acid C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



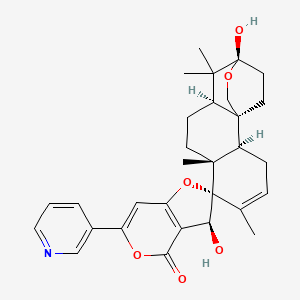
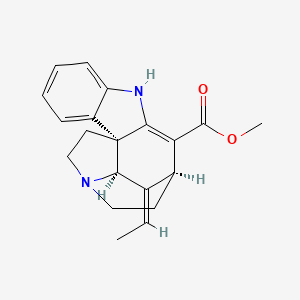
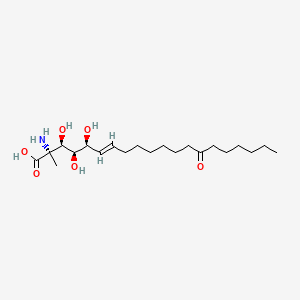
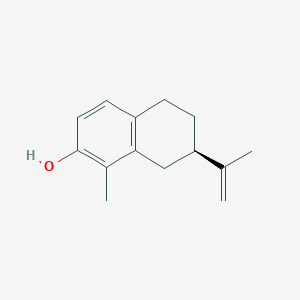
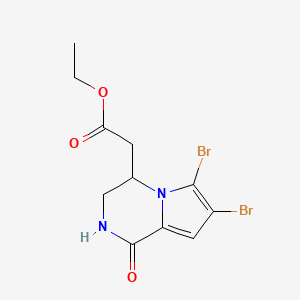
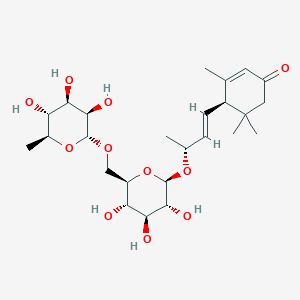
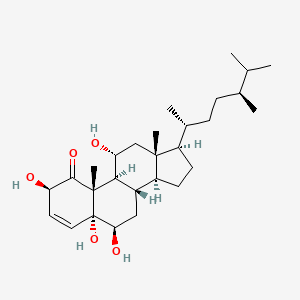
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
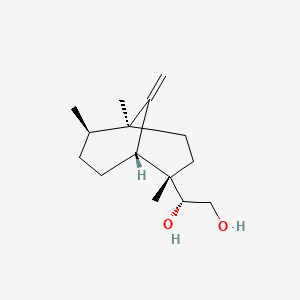
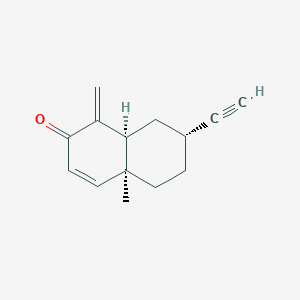
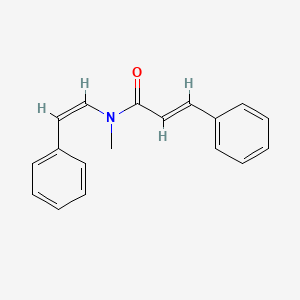
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
